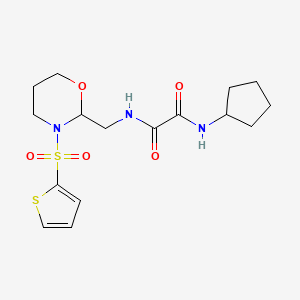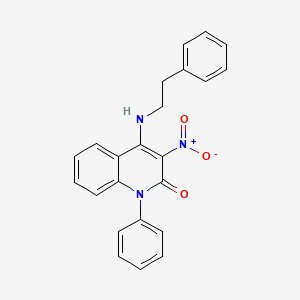
2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, also known as CFM-2, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in the field of neuroscience and has shown promising results in various studies.
科学的研究の応用
Organic Synthesis and Chemical Transformations
Carboxylation and Dehydroxylation of Phenolic Compounds : Research has explored the anaerobic transformation of phenolic compounds into benzoate derivatives, indicating the potential utility of related compounds in synthetic pathways for aromatic modifications. Specifically, the transformation of phenols with ortho-substitutions (including chloro and fluoro groups) to meta-substituted benzoic acids under methanogenic conditions highlights the reactivity and applicability of halogenated benzyl compounds in organic synthesis (Bisaillon et al., 1993).
Synthesis of Anticancer Compounds : The synthesis of 2-aminobenzophenone derivatives, which involves the acylation of para-chloroaniline with chloro- or fluorobenzoyl chloride, underscores the importance of chloro-fluoro benzyl compounds in developing potential anticancer agents. These compounds have shown promising anticancer activity, pointing to the relevance of halogenated compounds in medicinal chemistry (Cortez-Maya et al., 2012).
Biochemical Applications
Nucleophilic Phosphanylation : The study on nucleophilic phosphanylation of fluoroaromatic compounds with functionalities such as carboxyl and aminomethyl highlights the utility of such compounds in synthesizing arylphosphines. These arylphosphines have applications in creating amphiphilic molecules, which can be useful in drug delivery systems and molecular electronics (Hingst et al., 1998).
Radiosynthesis for PET Imaging : The development of methodologies for the radiosynthesis of PET imaging agents, such as 6-fluoro-3,4-dihydroxy-l-phenylalanine, utilizes fluoroaromatic compounds as precursors. This application demonstrates the critical role of fluorinated compounds in the synthesis of radiopharmaceuticals for neurologic and oncologic imaging (Wagner et al., 2009).
作用機序
Target of Action
The primary target of the compound 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is the Heat Shock Protein 70 (Hsp70) family . Hsp70 proteins are molecular chaperones that play a crucial role in protein homeostasis by assisting in protein folding, preventing protein aggregation, and regulating protein degradation .
Mode of Action
2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate acts as a modulator of Hsp70 . It binds to Hsp70 and inhibits its activity, disrupting the protein homeostasis in the cell .
Biochemical Pathways
The inhibition of Hsp70 by 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate affects various biochemical pathways. Hsp70 is involved in the regulation of several cellular processes, including protein folding and degradation, signal transduction, and cellular stress responses . By inhibiting Hsp70, the compound disrupts these processes, leading to downstream effects such as the accumulation of misfolded proteins and cellular stress .
Result of Action
The inhibition of Hsp70 by 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can lead to the accumulation of misfolded proteins, triggering cellular stress responses . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on Hsp70 for survival .
特性
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-9-4-5-22-14(9)15(20)21-8-13(19)18-7-10-2-3-12(17)11(16)6-10/h2-6H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHCKJRRPXDWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

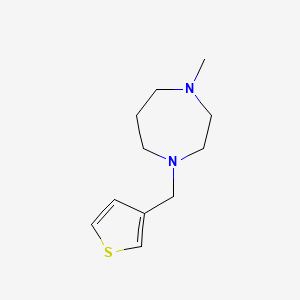
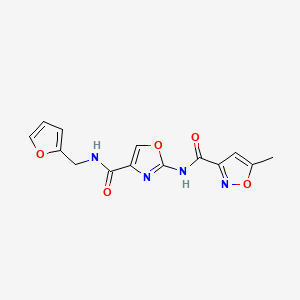
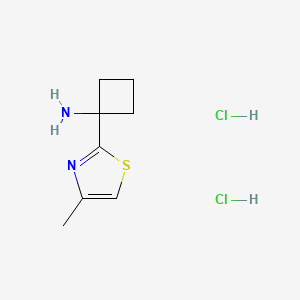
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2590514.png)
![N-ethyl-N-[[3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2590516.png)
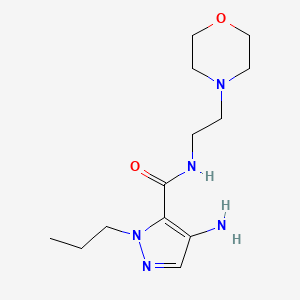
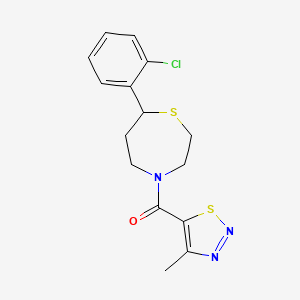
![4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2590520.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2590522.png)
![4,4,4-Trifluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide](/img/structure/B2590524.png)
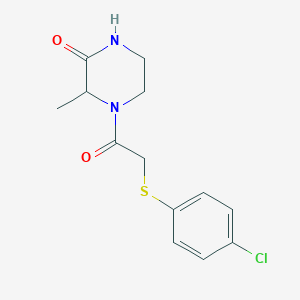
![3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2590528.png)
